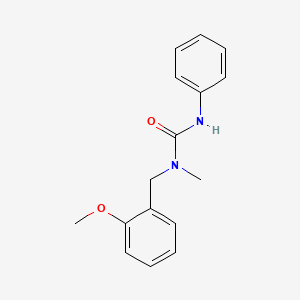

N-(2-methoxybenzyl)-N-methyl-N'-phenylurea

描述

NBOMes are a group of synthetic phenethylamine derivatives, which are known for their hallucinogenic effects . They are analogs of the 2C family of phenethylamine drugs, originally synthesized by Alexander Shulgin, that contain a N-(2-methoxybenzyl) substituent . The most frequently reported drugs from this group are 25I-NBOMe, 25B-NBOMe, and 25C-NBOMe .

Synthesis Analysis

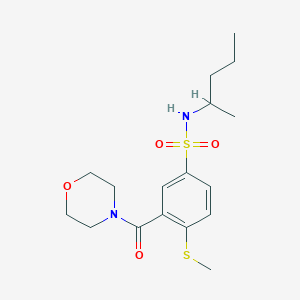

The synthesis of benzenesulfonamide derivatives, including those similar to 3,4-dimethoxy-N-(2-methoxybenzyl)benzenesulfonamide, typically involves reactions of benzenesulfonyl chloride with different amines in the presence of suitable catalysts and conditions.Molecular Structure Analysis

The molecular structure of compounds similar to 3,4-dimethoxy-N-(2-methoxybenzyl)benzenesulfonamide has been extensively studied using techniques such as X-ray crystallography, which provides detailed information on the arrangement of atoms within the molecule.Chemical Reactions Analysis

Benzenesulfonamides, including 3,4-dimethoxy-N-(2-methoxybenzyl)benzenesulfonamide, undergo various chemical reactions, such as condensation to form Schiff bases, and can participate in photophysical and photochemical processes.Physical And Chemical Properties Analysis

The physical properties, such as solubility, crystallinity, and phase behavior, are essential for understanding the compound’s applications. These properties are influenced by the molecular structure, particularly the presence and positioning of methoxy and benzenesulfonamide groups, which can affect the compound’s interaction with solvents and other molecules.科学研究应用

Neurotoxicity Studies

The neurotoxicity of NBOMe drugs, including “N-(2-methoxybenzyl)-N-methyl-N’-phenylurea”, is a significant area of research. These substances have been found to exhibit concentration-dependent cytotoxic effects in differentiated SH-SY5Y cells and primary rat cortical cultures . The presence of the N-2-methoxybenzyl group significantly increases the in vitro cytotoxicity of 2C phenethylamines drugs .

Psychedelic Research

NBOMe drugs are recognized for their potent psychedelic effects . The effects induced by 2C phenethylamines and NBOMe drugs are mainly mediated by the activation of the 5-HT 2A receptor .

Pharmacological Research

The pharmacological properties of NBOMe drugs are another area of interest. For instance, 4-Iodo-2,5-dimethoxy-N-(2-methoxybenzyl)phenethylamine (25I-NBOMe) is a potent serotonin 5-HT2A/2C receptor agonist with hallucinogenic activity .

Metabolic and Energetic Studies

Research has been conducted to evaluate the main pathways involved in the toxicity of NBOMe drugs. This includes studies on cytotoxicity, oxidative stress, metabolic and energetic studies .

Lipophilicity Studies

The lipophilicity of NBOMe drugs correlates with their cytotoxicity. The NBOMe drugs present higher cytotoxicity than their counterparts, which correlates with the drug’s lipophilicity .

Chronic Administration Studies

There is interest in understanding the effects of chronic administration of NBOMe drugs on brain neurotransmission and animal performance .

作用机制

Target of Action

N-(2-methoxybenzyl)-N-methyl-N’-phenylurea, also known as 25I-NBOMe, is a potent serotonin 5-HT2A/2C receptor agonist . These receptors are primarily found in the brain and are involved in various functions, including mood regulation, cognition, and perception.

Mode of Action

As an agonist, 25I-NBOMe binds to the 5-HT2A/2C receptors, mimicking the action of serotonin, a neurotransmitter. This binding triggers a series of intracellular events, leading to the activation of these receptors . The exact nature of these intracellular events and their resulting changes are still under investigation.

Biochemical Pathways

Upon activation of the 5-HT2A/2C receptors, 25I-NBOMe affects several neurotransmitter pathways. It has been reported to increase the release of dopamine, serotonin, and glutamate . These neurotransmitters play crucial roles in mood regulation, reward processing, and excitatory signaling in the brain, respectively .

Pharmacokinetics

It has been reported that the compound can easily cross the blood-brain barrier and accumulate in the brain tissue . The peak drug concentrations were detected 30 and 60 minutes after administration in serum and brain tissue, respectively . More research is needed to fully understand the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on its bioavailability.

Result of Action

The activation of 5-HT2A/2C receptors by 25I-NBOMe and the subsequent increase in neurotransmitter release can lead to a range of molecular and cellular effects. These include changes in neuronal firing rates, synaptic plasticity, and intracellular signaling pathways . The compound’s cytotoxic effects have also been reported, with concentration-dependent cytotoxic effects observed in differentiated sh-sy5y cells and primary rat cortical cultures .

Action Environment

The action, efficacy, and stability of 25I-NBOMe can be influenced by various environmental factors. For instance, the compound’s lipophilicity has been correlated with its cytotoxicity, with more lipophilic compounds exhibiting higher cytotoxicity . Additionally, the compound’s effects can be influenced by individual genetic variations, such as polymorphisms in the genes encoding for the 5-HT2A/2C receptors and the enzymes involved in its metabolism .

安全和危害

NBOMes have been associated with significant toxicity . They have been linked to severe adverse reactions including deaths . Commonly observed adverse effects include visual and auditory hallucinations, confusion, anxiety, panic and fear, agitation, uncontrollable violent behavior, seizures, excited delirium, and sympathomimetic signs such mydriasis, tachycardia, hypertension, hyperthermia, and diaphoresis .

未来方向

Given the potential risks associated with NBOMes, further investigation on the mechanism of action, chemical, pharmacological and toxicological properties is needed to evaluate their potential harmful effects . The growing number of fatal and non-fatal intoxication cases indicates that these substances should be considered as a serious danger to public health .

属性

IUPAC Name |

1-[(2-methoxyphenyl)methyl]-1-methyl-3-phenylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2/c1-18(12-13-8-6-7-11-15(13)20-2)16(19)17-14-9-4-3-5-10-14/h3-11H,12H2,1-2H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEYJHZLDSCYTPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1OC)C(=O)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Methoxybenzyl)-1-methyl-3-phenylurea | |

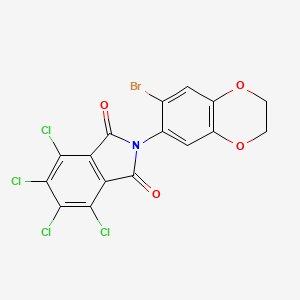

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[ethyl(methylsulfonyl)amino]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B4752447.png)

![ethyl 1-[5-(3-bromobenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]-4-piperidinecarboxylate](/img/structure/B4752455.png)

![N-[4-(aminosulfonyl)phenyl]-1-(3-fluorobenzoyl)-4-piperidinecarboxamide](/img/structure/B4752460.png)

![N-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}cyclopropanamine hydrochloride](/img/structure/B4752482.png)

![4-[({5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}methylene)amino]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4752500.png)